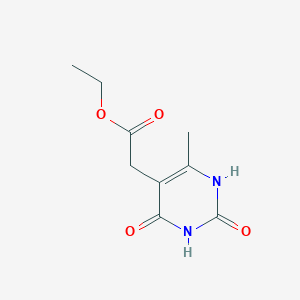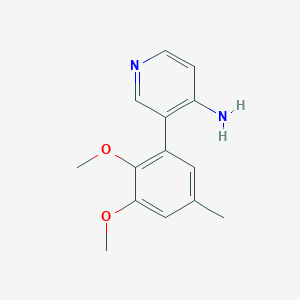![molecular formula C13H14N6 B5621860 2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5621860.png)
2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives involves multi-component reactions that allow for the efficient formation of 1,5-disubstituted 1,2,3-triazoles from primary amine, ketones, and azides, showcasing the versatility of triazole synthesis methods (Vo, 2020). Another study demonstrates the synthesis of novel heterocyclic compounds derived from triazole acetohydrazide, further illustrating the chemical adaptability of triazole compounds (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
X-ray crystallography provides insight into the molecular structure of triazole derivatives, revealing the planarity of the molecule and the angles between the triazole rings and benzene rings, which are crucial for understanding the compound's reactivity and interactions (Ustabaş, Ünlüer, & Kör, 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including debenzylation, which is facilitated by Pd/C and hydrogen in specific conditions, highlighting the reactivity of triazole compounds under catalytic conditions (Farooq, Sydnes, Törnroos, & Haug, 2012). The synthesis of pyrimidine derivatives containing the triazolo ring indicates the compound's capability to engage in heterocyclic aromatic ring formations, showcasing the chemical versatility of triazoles (Lahmidi et al., 2019).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are determined through various analytical techniques, including single crystal X-ray diffraction, which reveals the compound's crystalline form and stability (Ustabaş et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of triazole derivatives, are explored through experimental and computational studies. For example, the debenzylation reaction showcases the functional group transformations that triazole compounds can undergo, reflecting their chemical reactivity and potential for further functionalization (Farooq et al., 2012).
Mécanisme D'action
The mechanism of action of triazoles is largely dependent on their specific structure and the biological system they interact with. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Some triazoles have been shown to produce anti-ChE activity by inhibiting both AChE and BuChE activities .
Safety and Hazards
While specific safety and hazard information for “2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole” is not available, it’s important to note that triazoles and their derivatives should be handled with care due to their biological activity . Some triazoles have been found to exhibit antimicrobial, antifungal, and anticancer activities, among others .
Orientations Futures
Given the therapeutic importance of triazole derivatives, there is ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential . The development of novel antimicrobial drugs to combat ever-growing drug-resistant infections is a key area of focus . The unique structure and properties of triazoles make them a promising scaffold for the discovery of new drug candidates .
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-5-(triazol-2-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-11-3-2-4-12(7-11)8-18-13(14-10-17-18)9-19-15-5-6-16-19/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYLRIIJUDSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC=N2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide](/img/structure/B5621787.png)

![3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5621801.png)

![3-[(3R*,4S*)-1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5621805.png)
![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone](/img/structure/B5621812.png)

![(1S*,5R*)-3-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5621827.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-2-(2,4-dioxo-1-imidazolidinyl)acetamide dihydrochloride](/img/structure/B5621850.png)
![(1S*,5R*)-3-[1-(2-chlorophenyl)piperidin-4-yl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5621864.png)

![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-1,4-oxazepane](/img/structure/B5621872.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5621878.png)
![1-benzyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5621884.png)